N,N'-Diethyloxamide synthesis from diethyl oxalate
N,N'-Diethyloxamide synthesis from diethyl oxalate
An In-depth Technical Guide to the Synthesis of N,N'-Diethyloxamide from Diethyl Oxalate
This guide provides a comprehensive technical overview for the synthesis of N,N'-diethyloxamide, a valuable oxalamide derivative used in organic synthesis and materials science.[1][2] We will delve into the core chemical principles, provide a field-proven experimental protocol, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to this synthesis.
Introduction and Strategic Importance
N,N'-disubstituted oxamides are a significant class of compounds due to their presence in biologically active molecules, their role as precursors to widely used chemicals, and their application as ligands in coordination chemistry.[3][4] The oxalamide moiety is a robust hydrogen-bonding unit, making these compounds valuable in crystal engineering and the development of novel materials.[1][4] The synthesis of N,N'-diethyloxamide from diethyl oxalate and ethylamine is a classic and efficient example of nucleophilic acyl substitution, providing a reliable method for constructing the symmetrical diamide structure.[3][5] This reaction is foundational and serves as a key example in the differential reactivity of amines, famously leveraged in the Hofmann method for amine separation, where primary amines yield solid oxamides and secondary amines produce liquid oxamic esters.[5][6][7]
The Chemistry: Mechanism of Diamidation
The formation of N,N'-diethyloxamide from diethyl oxalate is a two-fold nucleophilic acyl substitution reaction, often referred to as aminolysis of an ester. The reaction proceeds in two sequential steps, with each ester group of diethyl oxalate being converted to an ethylamide group.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8]
-
Intermediate Collapse & Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the ethoxy group (-OCH₂CH₃) is expelled as the leaving group (ethanol). This results in the formation of an N-ethyl oxamic acid ethyl ester intermediate.
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Second Amination: A second molecule of ethylamine then attacks the remaining ester carbonyl carbon. The process of nucleophilic attack and elimination of a second molecule of ethanol is repeated.[8]
The use of a 2:1 molar ratio of amine to ester is crucial to drive the reaction to completion, forming the disubstituted oxamide product.[5] The reaction is typically facilitated by heating, often to the reflux temperature of the chosen solvent, to provide the necessary activation energy for the substitution.
Hazard Analysis and Safe Handling
A thorough understanding and mitigation of risks are paramount. Both reactants possess significant hazards that demand strict adherence to safety protocols.
-
Diethyl Oxalate (CAS 95-92-1): A combustible liquid and vapor.[9][10] It is harmful if swallowed and causes severe skin irritation and serious eye irritation, with the potential for burns.[9][10][11][12][13] It is also moisture-sensitive.[9][10] Handling requires chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated area or chemical fume hood.[11][12] Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[11]
-
Ethylamine (CAS 75-04-7): A highly flammable liquid and vapor with a low flash point.[14][15] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[16] Vapors can cause respiratory irritation.[17] All handling must be performed in an explosion-proof environment, away from ignition sources.[14] Use personal protective equipment (PPE), including vapor respirators, and ensure the system is closed or well-ventilated.[14]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[9] Seek immediate medical attention.[9][12]
-
Ingestion: Do not induce vomiting.[9][12] If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[9][12]
-
Inhalation: Move the person to fresh air immediately.[9] If not breathing, give artificial respiration.[12]
Experimental Protocol: Synthesis of N,N'-Diethyloxamide
This protocol is adapted from established procedures for the synthesis of similar N,N'-disubstituted oxamides.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Quantity (mmol) | Mass (g) | Volume (mL) |
| Diethyl Oxalate | 146.14 | 1.0 | 50.0 | 7.31 | 6.7 |
| Ethylamine (70% in H₂O) | 45.08 | 2.1 | 105.0 | 6.76 | 9.9 |
| Absolute Ethanol | 46.07 | - | - | - | 50 |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of absolute ethanol.
-
Amine Addition: To the ethanol, add 9.9 mL (105.0 mmol) of 70% ethylamine solution via a graduated cylinder or syringe. Stir the solution gently.
-
Ester Addition: Slowly add 6.7 mL (50.0 mmol) of diethyl oxalate to the stirred ethylamine solution at room temperature. The addition should be done carefully, as an initial exothermic reaction may occur.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.
-
Work-up - Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to maximize crystallization of the product.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with two portions of cold n-hexane (20 mL each) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the purified white solid product under vacuum or in a desiccator. Determine the final mass and calculate the percentage yield.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of N,N'-diethyloxamide.
Product Characterization
The identity and purity of the synthesized N,N'-diethyloxamide should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 615-84-9 | [18][19] |
| Molecular Formula | C₆H₁₂N₂O₂ | [18][20] |
| Molecular Weight | 144.17 g/mol | [18][20] |
| Appearance | White solid / Colorless crystals | [3][21] |
| Melting Point | 174-175 °C | [21] |
| IUPAC Name | N,N'-diethyloxamide | [18] |
Spectroscopic Analysis
-
FT-IR Spectroscopy: The product should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide group, and a peak in the region of 3300 cm⁻¹ for the N-H bond stretching.
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H-NMR: Expect signals corresponding to the ethyl groups: a triplet for the -CH₃ protons and a quartet for the -CH₂- protons, along with a broad signal for the N-H proton.
-
¹³C-NMR: Expect signals for the amide carbonyl carbon (~160 ppm) and the two distinct carbons of the ethyl groups.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (144.17).
Conclusion
The synthesis of N,N'-diethyloxamide via the aminolysis of diethyl oxalate is a robust and high-yielding reaction that serves as an excellent example of amide bond formation. By understanding the underlying nucleophilic acyl substitution mechanism and adhering strictly to safety protocols, researchers can reliably produce this valuable compound. The detailed experimental and characterization methods provided in this guide offer a comprehensive framework for the successful synthesis, purification, and validation of N,N'-diethyloxamide in a laboratory setting.
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Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride. [Link]
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Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ethylamine solution 70%. [Link]
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CPAChem. (2023). Safety data sheet: Ethylamine. [Link]
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MDPI. (2023). N,N′-Dibutyloxamide. [Link]
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Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
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MDPI. (n.d.). N,N′-Dipropyloxamide. [Link]
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Preprints.org. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. [Link]
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Preprints.org. (2025). A Serendipitous Synthesis of N,N'-Diethyloxamide: Crystallographic and Computational Analysis of its Solid-State Structure. [Link]
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Cheméo. (n.d.). Chemical Properties of N,N'-Diethyloxamide (CAS 615-84-9). [Link]
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Wikipédia. (n.d.). N,N'-Diéthyloxamide. [Link]
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Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]
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Allen. (n.d.). What is the action of (a) Diethyl oxalate on Ethylamine (b) Diethyl oxalate on Diethyl amine (c) Nitrous acid on Diethyl amine (d) Nitrous acid on Triethyl amine. [Link]
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TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide | Global Chemical Supplier. [Link]
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ResearchGate. (2021). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
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